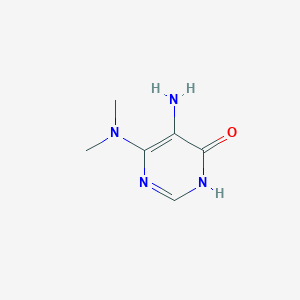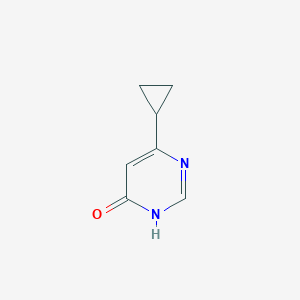
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
Descripción general
Descripción
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride is a chemical compound with the molecular formula C11H18ClN3O and a molecular weight of 243.73312 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .
Synthesis Analysis
The synthesis of compounds similar to 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride involves various methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free . More research is needed to provide a detailed synthesis analysis specifically for 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride.Aplicaciones Científicas De Investigación
Synthesis of Amino Sugars
The oxime functionality of compounds like 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride can be utilized in the synthesis of amino sugars. This process involves converting a ketone to an oxime and then reducing the oxime to an amine, providing an alternative route to amino sugars which are significant in various biochemical processes (Stevens & Bryant, 1972).
Kinetic Determination of Oximes in Pharmaceutical Products
Oximes such as HI-6, a chemical relative of 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride, have been used in the development of kinetic methods for determining their concentration in pharmaceutical products. This application is particularly relevant for substances used as antidotes against nerve gas poisoning (Milovanović & Čakar, 1990).
Synthesis and Structural Studies of Copper(II) Complexes
Research has been conducted on synthesizing and studying the structures of complexes involving oxime ligands. For example, the creation of mono-, di-, and tri-nuclear copper(II) complexes using dioxime ligands showcases the potential of oximes in coordination chemistry and material science (Karaböcek, Armutcu, & Karaböcek, 2006).
Antimitotic Agents in Cancer Research
Oximes, through their structural versatility, have been involved in synthesizing compounds with potential antimitotic properties, crucial in cancer research. Alterations in the oxime structure can significantly impact cytotoxicity and the inhibition of mitosis in certain cancer cell lines (Temple, Rener, Comber, & Waud, 1991).
Non-Linear Optical (NLO) and Molecular Docking Studies
Oxime derivatives have been explored for their non-linear optical properties and potential in molecular docking studies, highlighting their role in the development of new materials with specific optical characteristics and pharmaceutical applications (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Propiedades
IUPAC Name |
(NE)-N-(6-amino-1-pyridin-2-ylhexylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c12-8-4-1-2-7-11(14-15)10-6-3-5-9-13-10;/h3,5-6,9,15H,1-2,4,7-8,12H2;1H/b14-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOUMLGIZHABOM-JHGYPSGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)



![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)
